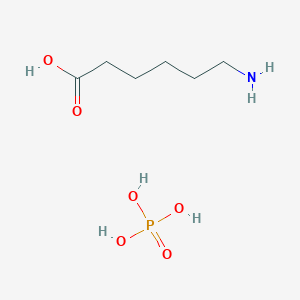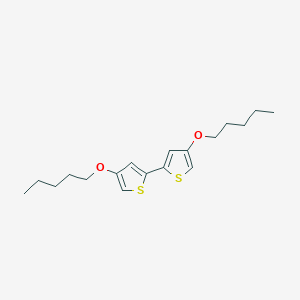
2,2'-Bithiophene, 4,4'-bis(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene, 4,4’-bis(pentyloxy)-: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The addition of pentyloxy groups at the 4,4’ positions enhances the compound’s solubility and electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- typically involves the following steps:
Halogenation: The starting material, 2,2’-bithiophene, is halogenated to introduce halogen atoms at the 4,4’ positions.
Alkylation: The halogenated bithiophene undergoes an alkylation reaction with pentyloxy groups under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. It is a key component in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Biology and Medicine: The compound’s unique electronic properties make it a potential candidate for biosensors and bioelectronic devices. It can be used to develop sensors for detecting biological molecules and monitoring physiological processes.
Industry: In the industrial sector, 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- is used in the production of advanced materials with applications in flexible electronics, displays, and solar cells.
Mechanism of Action
The mechanism by which 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- exerts its effects is primarily related to its electronic properties. The compound can participate in charge transfer processes, making it an effective material for electronic applications. The pentyloxy groups enhance solubility and processability, allowing for the formation of thin films and coatings.
Comparison with Similar Compounds
2,2’-Bithiophene: The parent compound without pentyloxy groups.
3,3’-Bithiophene: An isomer with different connectivity.
Thieno[3,2-b]thiophene: A fused thiophene derivative.
Uniqueness: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- stands out due to the presence of pentyloxy groups, which enhance its solubility and electronic properties. This makes it more suitable for applications in organic electronics compared to its unsubstituted or differently substituted counterparts .
Properties
CAS No. |
155055-76-8 |
|---|---|
Molecular Formula |
C18H26O2S2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-pentoxy-2-(4-pentoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C18H26O2S2/c1-3-5-7-9-19-15-11-17(21-13-15)18-12-16(14-22-18)20-10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
QOGTYOGLBCPQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CSC(=C1)C2=CC(=CS2)OCCCCC |
Related CAS |
155055-77-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
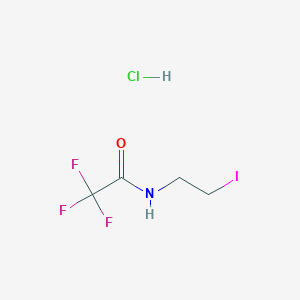
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
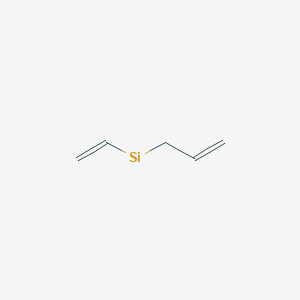
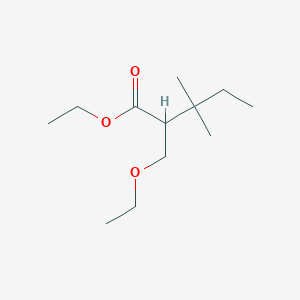
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)

